3-Methoxy-4-(2-naphthalen-1-yloxyethoxy)benzaldehyde
Description
3-Methoxy-4-(2-naphthalen-1-yloxyethoxy)benzaldehyde is an organic compound with the molecular formula C20H18O4. This compound is characterized by the presence of a methoxy group, a naphthalen-1-yloxyethoxy group, and a benzaldehyde moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Properties
IUPAC Name |
3-methoxy-4-(2-naphthalen-1-yloxyethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-22-20-13-15(14-21)9-10-19(20)24-12-11-23-18-8-4-6-16-5-2-3-7-17(16)18/h2-10,13-14H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNJNEMPMLHWJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCOC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(2-naphthalen-1-yloxyethoxy)benzaldehyde typically involves a multi-step process. One common method includes the reaction of 3-methoxy-4-hydroxybenzaldehyde with 2-naphthalen-1-yloxyethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(2-naphthalen-1-yloxyethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and naphthalen-1-yloxyethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Methoxy-4-(2-naphthalen-1-yloxyethoxy)benzoic acid.
Reduction: 3-Methoxy-4-(2-naphthalen-1-yloxyethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-4-(2-naphthalen-1-yloxyethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(2-naphthalen-1-yloxyethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-(prop-2-ynyloxy)benzaldehyde: Similar structure but with a prop-2-ynyloxy group instead of a naphthalen-1-yloxyethoxy group.
4-Methoxybenzaldehyde: Lacks the naphthalen-1-yloxyethoxy group, making it less complex.
2-Naphthaldehyde: Contains the naphthalene moiety but lacks the methoxy and ethoxy groups.
Uniqueness
3-Methoxy-4-(2-naphthalen-1-yloxyethoxy)benzaldehyde is unique due to the combination of its methoxy, naphthalen-1-yloxyethoxy, and benzaldehyde moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
